molecular formula C9H8ClFO4 B6296450 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid CAS No. 2179038-47-0

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B6296450
CAS No.: 2179038-47-0
M. Wt: 234.61 g/mol
InChI Key: XEKOJOBAVYFZRG-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8ClFO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxymethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.

    Methoxymethoxylation: Protection of the hydroxyl group by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid
  • 3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid
  • 2-Chloro-α,α,α-trifluoro-m-toluic acid

Uniqueness

6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOJOBAVYFZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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